Rel-(4R,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine
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Overview
Description
Rel-(4R,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(4R,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzil with ammonium acetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the dihydroimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-(4R,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Imidazole derivatives.
Reduction: Saturated imidazole compounds.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Rel-(4R,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Rel-(4R,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Rel-(4R,5S)-4,5-diphenyloxazolidine-2-one: Another chiral compound with a similar structural framework but different functional groups.
Rel-(1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.0]hexan-3-one: Shares a similar chiral center arrangement but has a different ring structure.
Uniqueness
Rel-(4R,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific dihydroimidazole ring and the presence of two phenyl groups, which confer distinct chemical and biological properties. Its chiral nature also makes it valuable for studying stereochemistry and enantioselective reactions.
Properties
Molecular Formula |
C15H15N3 |
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Molecular Weight |
237.30 g/mol |
IUPAC Name |
(4R,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C15H15N3/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H3,16,17,18)/t13-,14+ |
InChI Key |
CBPTYHIJJGRNTK-OKILXGFUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](N=C(N2)N)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N=C(N2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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